N-(4-Chlorobenzoyl)morpholine

Vue d'ensemble

Description

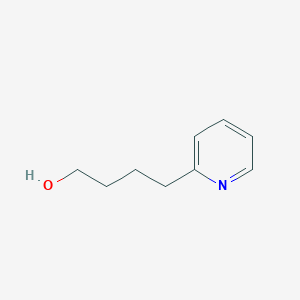

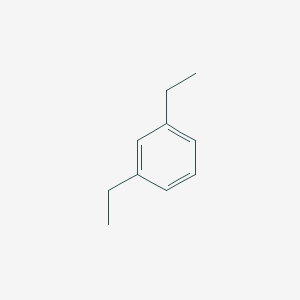

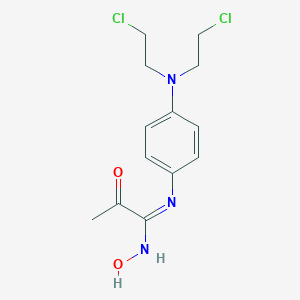

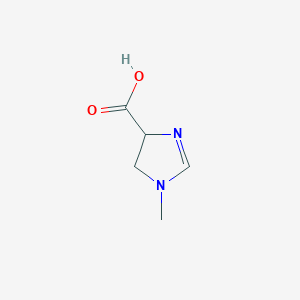

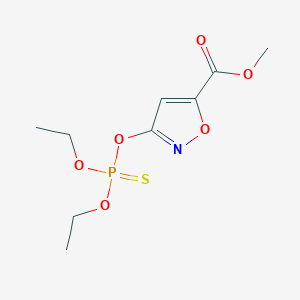

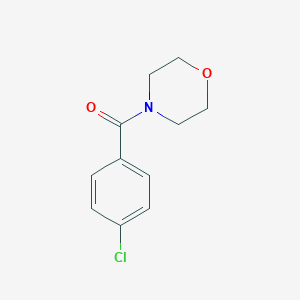

N-(4-Chlorobenzoyl)morpholine is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The compound likely consists of a morpholine ring, which is a common feature in the molecules studied across the papers, and a 4-chlorobenzoyl group attached to it. Morpholine is a versatile heterocycle that can act as an electron donor and participate in charge-transfer complexes, as seen in the interaction with chloranilic and picric acids . The presence of a chlorobenzoyl group suggests that the compound could have interesting electronic properties and potential reactivity due to the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine with various agents. For instance, a compound with a morpholine and a chlorophenyl group was synthesized using microwave irradiation, which suggests a potential method for synthesizing N-(4-Chlorobenzoyl)morpholine . Another related compound was synthesized by condensation of an isocyanato derivative with morpholine, indicating that similar strategies could be employed for N-(4-Chlorobenzoyl)morpholine . The synthesis of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was achieved through a two-step process, which could be relevant for the synthesis of N-(4-Chlorobenzoyl)morpholine .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings often shows the ring in a chair conformation, which is a stable configuration for six-membered heterocycles . The dihedral angles between the morpholine ring and other aromatic rings in the molecule can vary, affecting the overall shape and properties of the molecule . The crystal structure analysis of these compounds provides insights into the potential conformation of N-(4-Chlorobenzoyl)morpholine.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For example, the formation of charge-transfer complexes indicates that morpholine can act as an electron donor . The presence of a chlorobenzoyl group in N-(4-Chlorobenzoyl)morpholine would likely affect its reactivity, potentially making it a suitable candidate for further functionalization or participation in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from the crystallographic data and intermolecular interactions observed in the structures. Hydrogen bonding is a common feature, contributing to the stability and solubility of these compounds . The presence of halogen atoms, such as chlorine, can influence the compound's density, melting point, and other physical properties. The electronic properties, such as charge distribution and potential for forming charge-transfer complexes, are also important characteristics that can be analyzed through spectroscopic methods .

Applications De Recherche Scientifique

Antibiotic Activity Modulation : Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial properties. These compounds have shown modulating activity against multidrug-resistant strains of various bacteria and fungi, enhancing the efficacy of other antibiotics (Oliveira et al., 2015).

Complexation with Metals : Morpholine derivatives have been utilized in the synthesis of metal complexes, including those with palladium and mercury. These complexes exhibit unique structural and spectral properties (Singh et al., 2000).

Synthesis of Biologically Active Heterocyclic Compounds : Morpholine is an important intermediate in synthesizing various bioactive heterocyclic compounds. It adopts a stable chair conformation, contributing to the stability of the synthesized compounds (Mazur et al., 2007).

Pharmacological Applications : The morpholine ring is a versatile synthetic building block in drug design, offering a wide range of biological activities. It plays a significant role in the pharmacophore of certain enzyme inhibitors and receptors (Kourounakis et al., 2020).

Medicinal Chemistry Synthesis : Morpholine is a frequently used scaffold in medicinal chemistry due to its contribution to biological activities and improved pharmacokinetics of bioactive molecules. It has been the subject of extensive synthetic studies (Tzara et al., 2020).

Antimicrobial and Anticancer Studies : Morpholine derivatives, such as acylthioureas, have shown promising antimicrobial and anticancer activities, particularly in enhancing the efficacy of existing treatments (Oyeka et al., 2021).

Corrosion Inhibition : Morpholine and its derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They effectively protect metal surfaces by forming protective films (Nnaji et al., 2017).

Antidepressant Synthesis : Specific morpholine derivatives have been synthesized as antidepressants. An example is the synthesis of befol, a reversible MAO inhibitor, through a multi-stage process involving morpholine (Donskaya et al., 2004).

Propriétés

IUPAC Name |

(4-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRFQNTYHMHVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279964 | |

| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzoyl)morpholine | |

CAS RN |

19202-04-1 | |

| Record name | 19202-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.